(R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit
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Overview
Description
(R,S)-4-Hydroxy Cyclophosphamide-d4 is a deuterated form of 4-Hydroxy Cyclophosphamide, a metabolite of the chemotherapeutic agent cyclophosphamide. This compound is used in various scientific research applications, particularly in the study of drug metabolism and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-4-Hydroxy Cyclophosphamide-d4 involves the deuteration of cyclophosphamide. The process typically includes the following steps:
Deuteration of Cyclophosphamide: Cyclophosphamide is reacted with deuterated reagents to replace hydrogen atoms with deuterium.
Oxidation: The deuterated cyclophosphamide is then oxidized to form (R,S)-4-Hydroxy Cyclophosphamide-d4.
Industrial Production Methods
Industrial production of (R,S)-4-Hydroxy Cyclophosphamide-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of cyclophosphamide are subjected to deuteration.
Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(R,S)-4-Hydroxy Cyclophosphamide-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to active metabolites.
Reduction: Formation of less active or inactive metabolites.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include different metabolites of cyclophosphamide, which are studied for their pharmacological effects.
Scientific Research Applications
(R,S)-4-Hydroxy Cyclophosphamide-d4 is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactions of deuterated compounds.
Biology: Investigating the metabolic pathways of cyclophosphamide.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of cyclophosphamide.
Industry: Developing new chemotherapeutic agents and improving existing ones.
Mechanism of Action
(R,S)-4-Hydroxy Cyclophosphamide-d4 exerts its effects through the following mechanisms:
Alkylation: The compound forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.
Molecular Targets: Targets include DNA and various enzymes involved in DNA repair.
Pathways Involved: The compound is metabolized by liver enzymes, leading to the formation of active metabolites that exert cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: The parent compound, widely used in chemotherapy.
Ifosfamide: A structural analog of cyclophosphamide with similar pharmacological properties.
Trofosfamide: Another analog with distinct metabolic pathways.
Uniqueness
(R,S)-4-Hydroxy Cyclophosphamide-d4 is unique due to its deuterated nature, which provides insights into the metabolic and pharmacokinetic properties of cyclophosphamide. The deuterium atoms help in tracing the metabolic pathways and understanding the drug’s behavior in the body.
Properties
Molecular Formula |
C7H15Cl2N2O3P |
---|---|
Molecular Weight |
281.11 g/mol |
IUPAC Name |
(4S)-2-[bis(2-chloro-2,2-dideuterioethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15?/m0/s1/i2D2,3D2 |
InChI Key |
RANONBLIHMVXAJ-ZXPXFMFTSA-N |
Isomeric SMILES |
[2H]C([2H])(CN(CC([2H])([2H])Cl)P1(=O)N[C@H](CCO1)O)Cl |
Canonical SMILES |
C1COP(=O)(NC1O)N(CCCl)CCCl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.